molecular formula C10H14O2 B165716 4-tert-Butylcatechol CAS No. 98-29-3

4-tert-Butylcatechol

Cat. No.: B165716
CAS No.: 98-29-3
M. Wt: 166.22 g/mol
InChI Key: XESZUVZBAMCAEJ-UHFFFAOYSA-N
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Description

4-tert-Butylcatechol (4-TBC) is a substituted catechol derivative featuring a tert-butyl group at the para position of the aromatic ring. This structural modification enhances its steric bulk and electron-donating capacity, making it valuable in industrial and biomedical applications. It is widely utilized as a polymerization inhibitor for styrene, butadiene, and other olefins, preventing premature radical-induced reactions . Additionally, 4-TBC serves as a stabilizer in adhesives, a fragrance component in cosmetics, and a corrosion inhibitor . Its redox activity enables roles in electrochemical sensors and catalytic systems . However, 4-TBC is classified as a Category III endocrine-disrupting chemical (EDC), raising regulatory concerns despite its high production volume .

Preparation Methods

Catalytic Alkylation Using Methyl Tert-Butyl Ether (MTBE)

Reaction Conditions and Mechanism

The synthesis of 4-TBC via alkylation of pyrocatechol with methyl tert-butyl ether (MTBE) represents a significant advancement over traditional isobutylene-based methods. As detailed in Patent CN102603490B, this approach employs NKC-99 (a dry hydrogen-form resin catalyst) under mild reaction conditions: temperatures of 100–160°C and pressures below 0.04 MPa . The reaction proceeds in two stages:

  • Initial Alkylation : Pyrocatechol reacts with MTBE to form intermediate tert-butyl derivatives.

  • Isomerization and Purification : Byproducts such as 3-TBC and 3,5-di-tert-butylcatechol undergo transfer alkylation to yield 4-TBC, followed by vacuum distillation for purification .

The stoichiometric ratio of MTBE to pyrocatechol is critical, with optimal results achieved at 20–50% MTBE by weight relative to pyrocatechol . The NKC-99 catalyst, used at 0.5–5% of the pyrocatechol weight, demonstrates high selectivity and reusability, reducing raw material loss .

Performance Metrics

Table 1 summarizes the outcomes from representative experiments using this method:

Pyrocatechol (kg)MTBE (kg)Catalyst (kg)Purity (%)Yield (%)
200401099.5392
200601599.3989
2501201799.6294

Data derived from Patent CN102603490B .

This method eliminates hazardous isobutylene handling, reduces wastewater generation, and avoids neutralization steps, making it industrially viable .

Isobutene-Based Alkylation with HMT Catalyst

Process Optimization

Patent CN110041170B introduces a method using isobutene as the alkylating agent and hexamethylenetetramine (HMT) as the catalyst . The reaction occurs under nitrogen at 80–120°C, with a catechol-to-isobutene molar ratio of 1:0.3–0.7 . The HMT catalyst facilitates the rearrangement of 3-TBC and 3,5-DTBC byproducts into 4-TBC, enhancing overall selectivity to 98–99% .

Key Advantages

  • Byproduct Management : The HMT catalyst converts undesired isomers into the target product, minimizing purification steps .

  • Reusability : The catalyst retains activity after regeneration, reducing operational costs .

  • Scalability : Continuous operation is feasible due to the stability of the reaction system .

Traditional Sulfuric Acid and Phosphoric Acid Methods

Conventional Approaches

Historically, 4-TBC synthesis relied on strong acids like sulfuric or phosphoric acid to catalyze the reaction between pyrocatechol and isobutylene . These methods, while effective, face limitations:

  • Byproduct Formation : Significant generation of 3-TBC and 3,5-DTBC necessitates complex separation processes .

  • Environmental Impact : Acidic wastewater from neutralization steps requires costly treatment .

  • Safety Concerns : Isobutylene’s volatility and flammability pose storage and handling risks .

Comparative Analysis

Table 2 contrasts traditional and modern methods:

ParameterH₂SO₄ MethodNKC-99/MTBE MethodHMT/Isobutene Method
Catalyst Loading10–20%0.5–5%5–10%
Byproduct FormationHighNegligibleLow (rearranged)
WastewaterSignificantNoneMinimal
Purity (%)85–9099.3–99.698–99

Chemical Reactions Analysis

Oxidation Reactions

TBC undergoes oxidation in biological and chemical systems:

  • Tyrosinase-catalyzed oxidation : Converts TBC to 4-tert-butyl-o-benzoquinone, a reaction critical in melanin biosynthesis inhibition .

  • Microbial degradation : Sphingobium sp. strain TIK-1 oxidizes TBC during catabolism, forming transient intermediates like 3,3-dimethyl-2-butanone .

Key Data:

Reaction TypeConditionsProductYield/Conversion
Enzymatic oxidationTyrosinase, aerobic4-tert-butyl-o-benzoquinoneQuantitative (HPLC)
Microbial oxidationStrain TIK-1, 24 h incubation3,3-dimethyl-2-butanone0.12–0.13 mM

Enzymatic Degradation Pathways

Strain TIK-1 metabolizes TBC via a meta-cleavage pathway:

  • Initial hydroxylation : TBC is hydroxylated to 4-tert-butylcatechol.

  • Ring cleavage : meta-cleavage enzymes generate intermediates with mass spectral signatures matching alkyl-ketone derivatives (e.g., 3,3-dimethyl-2-butanone) .

  • Inhibition studies : 3-Fluorocatechol blocks meta-cleavage, causing TBC accumulation (1.74 μmol after 360 min) .

Growth Parameters:

SubstrateCell Yield (mg dry weight/mmol)Degradation Time
4-tert-Butylphenol75.3 ± 6.9912 h
This compound74.9 ± 1.859 h

Reactivity with Alkylphenols

TBC participates in co-metabolic reactions with structurally similar alkylphenols, yielding methyl alkyl ketones:

Substrate Specificity Table :

AlkylphenolDegradation ProductTransformation Ratio (%)
4-tert-Butylphenol3,3-Dimethyl-2-butanone100
4-n-Propylphenol2-Pentanone100
4-sec-Butylphenol3-Methyl-2-pentanone100
2,4-Di-tert-butylphenol3,5-Di-tert-butylcatechol37.2

Biochemical Interactions

  • Enzyme inhibition :

    • Suppresses LPS-induced iNOS and TNF-α expression in microglia at 2 µg/ml .

    • Inhibits tyrosinase activity, reducing melanin synthesis by 25% in B16 melanoma cells .

  • Redox modulation : Topical TBC (1 M solution) increases glutathione reductase (19%) and γ-glutamyl transpeptidase (35%) activities in murine skin .

Scientific Research Applications

Polymerization Inhibition

Role in Polymer Chemistry
TBC is extensively used as a polymerization inhibitor for reactive monomers such as butadiene, styrene, vinyl acetate, and divinylbenzene. Its effectiveness is notable; it exhibits a polymerization inhibitory effect that is approximately 25 times greater than that of hydroquinone at 60 °C . This property makes it invaluable in the production of various polymers, including:

  • Styrene : Used in the manufacture of polystyrene and other copolymers.
  • Polyurethane Foams : Acts as a stabilizer during the production process.
  • Polyvinyl Chloride (PVC) : Prevents premature polymerization during manufacturing.

Antioxidant Properties

Industrial Applications
TBC functions as an antioxidant in synthetic rubber and polymers, significantly enhancing their stability and longevity. It is employed in:

  • Rubber Products : Protects against oxidative degradation.
  • Oil Derivatives : Extends the shelf life of lubricants and fuels.
  • Coatings and Sealants : Improves durability and resistance to environmental factors .

Pharmaceutical and Biochemical Applications

Biological Activity
Research indicates that TBC has potential applications in the biomedical field due to its ability to inhibit tyrosinase activity at concentrations above 1×103M1\times 10^{-3}M, which may be relevant for skin depigmentation treatments . Additionally, studies have shown that TBC can inhibit the expression of inflammatory markers in microglial cells, suggesting its potential use in neuroprotective therapies .

Environmental Applications

Analytical Chemistry
TBC has been utilized in environmental monitoring, particularly for analyzing low concentrations of volatile organic compounds like 1,3-butadiene in ambient air. Its application involves using coconut shell charcoal coated with TBC to enhance detection sensitivity .

Case Study 1: Polymer Stabilization

In a study examining the effectiveness of TBC as a stabilizer for polyurethane foams, it was found that incorporating TBC significantly improved thermal stability and reduced degradation rates under oxidative conditions. The results indicated a marked increase in the lifespan of the foam products used in construction applications.

Case Study 2: Neuroprotective Effects

A study conducted on BV-2 microglia cells demonstrated that TBC at concentrations of 2μg/ml2\mu g/ml inhibited LPS-induced expression of iNOS and TNF-α, leading to reduced neuroinflammation. This suggests TBC's potential role in developing treatments for neurodegenerative diseases .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Polymer ChemistryInhibitor for styrene, butadiene, PVCPrevents premature polymerization
AntioxidantSynthetic rubber, oil derivativesEnhances stability
PharmaceuticalTyrosinase inhibitionPotential skin depigmentation agent
Environmental MonitoringDetection of volatile organic compoundsImproved sensitivity
Biomedical ResearchNeuroprotection studiesAnti-inflammatory properties

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Catechol Derivatives

Key Structural and Functional Differences:

Compound Substituent Key Properties/Applications
Catechol None Baseline compound; redox-active, used in electrochemistry and polymerization. Higher solubility in polar solvents.
4-Methylcatechol Methyl (-CH₃) Enhanced lipophilicity; used in antiplatelet applications (IC₅₀ = 2.59 ± 0.17 µM) . Lower steric hindrance than 4-TBC.
4-Chlorocatechol Chloro (-Cl) Electron-withdrawing group reduces antioxidant efficacy (IC₅₀ = 3.66 ± 0.29 µM) . Used in electrochemical sensors but prone to interference .
4-Nitrocatechol Nitro (-NO₂) Strong electron-withdrawing effect; potent antiplatelet activity (IC₅₀ = 13.27 ± 1.57 µM) . Limited industrial use due to instability.
4-TBC tert-Butyl (-C(CH₃)₃) High steric bulk improves stability in radical reactions; moderate antiplatelet activity (IC₅₀ = 7.24 ± 3.75 µM) . Superior selectivity in MIP-based sensors .

Electrochemical Selectivity in Sensors:

In molecularly imprinted polymer (MIP) sensors, 4-TBC exhibits minimal interference (6% signal variation) compared to bisphenol A (20% reduction) and nitrophenols (25–30% reduction) due to its distinct steric and electronic profile .

Pyrogallol Derivatives

Pyrogallol (1,2,3-trihydroxybenzene) and its analogs demonstrate stronger antioxidant activity than catechol derivatives due to three hydroxyl groups.

Bond Dissociation Energy (BDE) Comparison:

Compound BDE (kcal/mol) Role in Antioxidant Activity
Catechol 79.2 Baseline dihydroxybenzene; moderate radical scavenging.
4-TBC 74.3 tert-Butyl group lowers BDE, enhancing H-donating capacity.
Pyrogallol 68.0 Three hydroxyl groups enable superior radical quenching.
5-tert-Butylpyrogallol 66.6 Lowest BDE in this group; optimal for industrial antioxidants and biomedical applications.

The tert-butyl substituent in 4-TBC reduces BDE by ~5 kcal/mol compared to catechol, but pyrogallol derivatives remain more potent due to additional hydroxyl groups .

Sulfonation Reactivity

4-TBC resists sulfonation under conditions effective for catechol (80% H₂SO₄) due to steric hindrance from the tert-butyl group, limiting electrophilic substitution .

Oxidation Pathways

In catalytic systems, 4-TBC oxidizes to 4-tert-butylquinone (tBu-Q) via Fe(III) or Mn(II) complexes. This contrasts with catechol, which forms semiquinone radicals more readily . Over amorphous titanosilicates, 4-TBC achieves 53% selectivity in oxidation reactions, outperforming TiO₂ (20% selectivity) .

Environmental and Toxicological Profile

4-TBC is classified as a High Production Volume (HPV) chemical but shows moderate acute toxicity (oral LD₅₀ = 1,200 mg/kg in rats). Unlike catechol, it tested negative in mutagenicity assays (Salmonella typhimurium, E. coli) .

Biological Activity

4-tert-Butylcatechol (TBC) is a phenolic compound widely recognized for its applications as a polymerization inhibitor and antioxidant. This article provides a comprehensive overview of its biological activity, including its effects on cellular mechanisms, toxicity, and potential therapeutic applications.

This compound is a colorless solid that serves primarily as a stabilizer in the production of various polymers, including styrene and butadiene. It exhibits a polymerization inhibitory effect that is approximately 25 times more potent than hydroquinone at elevated temperatures (60 °C) . Its sterically hindered structure contributes to its antioxidant properties, making it valuable in the formulation of synthetic rubbers and plastics.

Antioxidant Properties

TBC has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies indicate that TBC can effectively scavenge free radicals, thereby protecting cells from oxidative damage. For instance, TBC at concentrations of 2 µg/ml inhibited the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells .

Neuroprotective Effects

Recent research has suggested that TBC may possess protective effects against neurodegenerative disorders characterized by inflammation and oxidative stress. In vitro studies have shown that TBC can reduce cell death in rat neuroblastoma B35 cells induced by activated microglia by approximately 47% . These findings highlight TBC's potential as a neuroprotective agent.

Enzyme Inhibition

TBC has been identified as an inhibitor of the enzyme tyrosinase, which plays a critical role in melanin production. At concentrations exceeding 1×103M1\times 10^{-3}M, TBC effectively inhibits tyrosinase activity, suggesting its potential application in cosmetic formulations aimed at skin lightening .

Toxicity and Safety Profile

Despite its beneficial properties, TBC also presents certain toxicity concerns. Animal studies have reported dermal irritation upon exposure to high concentrations. The LD50 value for oral administration in rats was determined to be 815 mg/kg , indicating moderate toxicity . Additionally, TBC has been classified as a skin sensitizer based on various studies, with stimulation indices indicating significant sensitization potential .

Summary of Toxicological Findings

Study TypeFindings
Dermal IrritationSevere irritation observed at 500 mg for 24 hours in rabbits
Oral ToxicityLD50 = 815 mg/kg; decreased body weight gain noted
Skin SensitizationPositive reactions in sensitization tests with stimulation indices >15
GenotoxicityNo mutagenic effects observed in micronucleus tests

Case Studies and Research Findings

  • Neuroprotection : A study indicated that TBC's neuroprotective effects could be leveraged for treating conditions like Alzheimer's disease, where oxidative stress plays a significant role .
  • Antioxidant Activity : Research demonstrated that TBC effectively reduces markers of oxidative stress in various cell lines, supporting its use as an antioxidant supplement .
  • Polymer Stabilization : In industrial applications, TBC's role as a polymerization inhibitor has been crucial for enhancing the stability of synthetic materials used in various sectors .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 4-tert-Butylcatechol with high purity?

To synthesize TBC, prioritize methods like Friedel-Crafts alkylation of catechol with tert-butyl chloride in acidic media. For purification, recrystallization from ethanol or hexane is effective. Characterization requires:

  • Purity verification : High-performance liquid chromatography (HPLC) with ≥97.0% purity thresholds (common in reagent-grade standards) .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve hydroxyl (δ ~5.5–6.5 ppm) and tert-butyl (δ ~1.3 ppm) protons, complemented by mass spectrometry (MS) for molecular ion ([M+H]+ at m/z 167.1) .
  • Thermal stability : Differential scanning calorimetry (DSC) to confirm melting points (52–55°C) and detect decomposition thresholds .

Q. How does TBC function as a radical scavenger in polymerization inhibition, and what assays validate its efficacy?

TBC terminates radical chain reactions via hydrogen atom transfer (HAT), quenching propagating radicals (e.g., in styrene polymerization). Key validation methods:

  • Radical trapping kinetics : Electron paramagnetic resonance (EPR) spectroscopy to monitor radical decay rates in model systems (e.g., AIBN-initiated styrene) .
  • Inhibition efficiency : Measure induction periods using dilatometry or calorimetry under controlled O₂ levels, as TBC’s activity is oxygen-sensitive .
  • Comparative studies : Benchmark against inhibitors like hydroquinone using gel permeation chromatography (GPC) to assess polymer molecular weight suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in TBC’s reported toxicity profiles across mechanistic studies?

Discrepancies in genotoxicity data (e.g., negative Ames tests vs. potential systemic phenol-like toxicity) require:

  • Dose-response re-evaluation : Conduct in vitro assays (e.g., comet assay, micronucleus test) at physiologically relevant concentrations (≤1 mM) to avoid artifactual cytotoxicity .
  • Metabolite analysis : Use LC-MS/MS to identify oxidation products (e.g., quinones) that may mediate toxicity, as TBC itself lacks direct mutagenicity in bacterial models .
  • Cross-species comparisons : Compare rodent hepatocyte assays with human cell lines (e.g., HepG2) to assess metabolic activation differences .

Q. What advanced electrochemical techniques elucidate TBC’s redox behavior in complex matrices?

Cyclic voltammetry (CV) in buffered systems (e.g., 0.1 M boric acid, pH 9.2) reveals reversible oxidation peaks at ~0.5 V (vs. Ag/AgCl), corresponding to catechol/quinone interconversion. For mechanistic insights:

  • pH-dependent studies : Vary pH (4–10) to track proton-coupled electron transfer (PCET) pathways .
  • Adsorption effects : Use rotating disk electrodes to distinguish diffusion-controlled vs. surface-bound redox processes.
  • Computational modeling : Density functional theory (DFT) to predict redox potentials and compare with experimental data .

Q. How can TBC’s role in radical reactions be optimized for non-polymerization applications (e.g., organic synthesis)?

TBC’s hydrogen-donating capacity (e.g., in deiodination reactions) can be harnessed via:

  • Reaction engineering : Optimize solvent polarity (acetonitrile > DMF) and catalyst loading (e.g., Pd/C) to enhance iodine abstraction efficiency .
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to quantify rate constants (k ≈ 10³ M⁻¹s⁻¹) under varying temperatures .
  • Byproduct analysis : GC-MS to identify side products (e.g., tert-butylquinone) and adjust stoichiometry to minimize undesired pathways .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in TBC-mediated inhibition studies?

  • Oxygen control : Use Schlenk-line techniques or gloveboxes to maintain inert atmospheres, as O₂ competes with TBC in radical scavenging .
  • Standardized purity checks : Mandate HPLC-UV (λ = 280 nm) with retention time matching certified reference materials .
  • Batch-to-batch variability : Implement NMR-based fingerprinting to detect impurities (e.g., residual tert-butyl chloride) .

Q. How should researchers design experiments to differentiate TBC’s antioxidant vs. pro-oxidant effects?

  • Dual-assay approach : Pair DPPH (radical scavenging) with lipid peroxidation assays (e.g., linoleic acid oxidation) under identical conditions.
  • Redox cycling tests : Add reducing agents (e.g., NADPH) to simulate biological systems and monitor superoxide generation via lucigenin chemiluminescence .
  • Threshold determination : Establish concentration-dependent transitions using dose-response curves (typically pro-oxidant effects emerge >100 μM) .

Q. Safety and Compliance

Q. What safety protocols are critical for handling TBC in laboratory settings?

  • Acute toxicity mitigation : Use PPE (nitrile gloves, goggles) due to LD₅₀ values (oral rat: 320 mg/kg; dermal rabbit: 1,250 mg/kg) .
  • Waste disposal : Neutralize phenolic waste with 10% NaOH before incineration to prevent environmental release .
  • Spill management : Absorb with vermiculite, avoid water (risk of dissolution and groundwater contamination) .

Q. Data Presentation Guidelines

  • Supplemental material : Provide raw voltammograms, NMR spectra, and kinetic datasets in SI files, adhering to journal-specific formatting (e.g., Beilstein’s SI guidelines) .
  • Conflict resolution : Clearly annotate contradictory findings (e.g., toxicity data) in tables with footnotes citing methodological variables (e.g., cell type, exposure duration) .

Properties

IUPAC Name

4-tert-butylbenzene-1,2-diol
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InChI

InChI=1S/C10H14O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3
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InChI Key

XESZUVZBAMCAEJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)O
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Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID5024687
Record name 4-tert-Butylcatechol
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Molecular Weight

166.22 g/mol
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Physical Description

Gas or Vapor; Liquid; Other Solid, White solid; [CHEMINFO] White or tan, odorless crystalline solid; [MSDSonline]
Record name 1,2-Benzenediol, 4-(1,1-dimethylethyl)-
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Flash Point

130 °C
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Vapor Pressure

0.0028 [mmHg]
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CAS No.

98-29-3
Record name 4-tert-Butylcatechol
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Record name p-tert-Butyl catechol
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Record name 4-tert-butylpyrocatechol
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Synthesis routes and methods I

Procedure details

A five-neck flask having a volume of 500 ml and provided with a stirrer, a reflux condenser, a sampling tube, a test specimen inlet and a thermometer was charged with 75.1g (0.5 mol) of paratert.-butyl phenol and 20 ml of acetone as a solvent. The flask was placed in a constant temperture bath ketp at 60°C. Into the flask contents, 3.80g (0.05 mol) of peracetic acid in the form of about 35 weight% acetone solution was added through a micro-feeder over 12 minutes. Within 60 minutes after the start of the addition of peracid, the reaction solution was analyzed by gas chromatography. Consequently, it was found that the conversion of para-tert.-butyl phenol was 5.1%, that 4-tert.-butyl pyrocatechol was formed in a yield of 50% based on the converted butyl phenol and that the conversion of the peracetic acid was 95.2%.
Quantity
75.1 g
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reactant
Reaction Step One
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20 mL
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solvent
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peracetic acid
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3.8 g
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0 (± 1) mol
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[Compound]
Name
peracid
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reactant
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The procedure of Comparative Example 1 was repeated, except phosphoric acid was added as a reaction catalyst in an amount corresponding to 1% by weight based on the amount of para-tert.-butyl phenol used. Consequently, the conversion of para-tert.-butyl phenol was 5.3%, 4-tert.-butyl pyrocatechol was formed in a yield of 52% based on the converted butyl phenol, and the conversion of peracetic acid was 96.0%.
Quantity
0 (± 1) mol
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Reaction Step One
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Synthesis routes and methods III

Procedure details

After the manner of the procedure of Comparative Example 1, the reaction was carried out by using 20 ml of ethyl acetate as a solvent for para-tert.-butyl phenol and 0.5% by weight of Na5R'5 (P3O10)2 (R' = 2-ethylhexyl, tradename "Victor Wet 35B") as a peracetic acid stabilizer based on the amount of butyl phenol used. Consequently, the conversion of parta-tert.-butyl phenol was 7.2%, 4-tert.-butyl pyrocatechol was formed in a yield of 77% based on the converted butyl phenol and the conversion of peracetic acid was 98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
35B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
parta-tert.-butyl phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The procedure of Example 7 was repeated, except 0.2% by weight of dioctyl pyrophosphate was used in place of Na5R'5 (P3O10)2. Consequently, the conversion of para-tert.-butyl phenol was 7.2%, 4-tert.-butyl pyrocatechol was formed in a yield of 75% based on the converted butyl phenol and the conversion of peracetate was 99.0%.
Name
dioctyl pyrophosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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